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molecular formula C16H21NO2 B2506284 Benzyl dibut-3-enylcarbamate CAS No. 1226779-54-9

Benzyl dibut-3-enylcarbamate

Cat. No. B2506284
M. Wt: 259.349
InChI Key: CJZBGQVBZYTGLS-UHFFFAOYSA-N
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Patent
US08642774B2

Procedure details

11.2 mL benzylchloroformate was added to 14 g N-benzyl-N-(but-3-enyl)-but-3-en-1-amine in 100 mL toluene at 0° C. After being heated at 70° C. for 3 h, the reaction mixture was cooled to RT, basified with saturated aqueous sodium hydrogencarbonate solution, extracted with ethyl acetate, washed with brine, dried, concentrated, and purified by chromatographie on silica gel (hexane/ethyl acetate 20:1) to yield 16.8 g of the desired product. (M+H)+: 274
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9](Cl)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:12]([N:19](CCC=C)[CH2:20][CH2:21][CH:22]=[CH2:23])[C:13]1C=CC=[CH:15][CH:14]=1.C(=O)([O-])O.[Na+]>C1(C)C=CC=CC=1>[CH2:12]([N:19]([CH2:20][CH2:21][CH:22]=[CH2:23])[C:9](=[O:10])[O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH2:13][CH:14]=[CH2:15] |f:2.3|

Inputs

Step One
Name
Quantity
11.2 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl
Name
Quantity
14 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CCC=C)CCC=C
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to RT
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatographie on silica gel (hexane/ethyl acetate 20:1)

Outcomes

Product
Name
Type
product
Smiles
C(CC=C)N(C(OCC1=CC=CC=C1)=O)CCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 16.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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